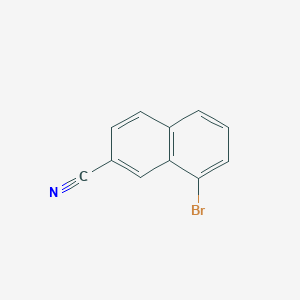

2-Naphthalenecarbonitrile, 8-bromo-

Description

Significance of Naphthalene (B1677914) Derivatives in Modern Chemical Research

Naphthalene and its derivatives are fundamental aromatic hydrocarbons that have historically played a pivotal role in the development of synthetic chemistry. thieme-connect.comrasayanjournal.co.in Their rigid, planar structure and extended π-electron system endow them with unique photophysical and chemical properties. nih.gov This has led to their extensive use as intermediates and core structures in a wide array of applications, including the synthesis of dyes, polymers, and pharmaceuticals. thieme-connect.comnih.gov Naphthalene derivatives are recognized for their diverse biological activities, which encompass anti-inflammatory, antimicrobial, and anticancer properties. thieme-connect.comrasayanjournal.co.inresearchgate.net Furthermore, their inherent fluorescence makes them valuable as probes for detecting and imaging various analytes. nih.gov The versatility of the naphthalene scaffold allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties for specific applications in materials science and medicinal chemistry. thieme-connect.comnih.gov

Role of Cyano and Halogen Substituents in Aromatic Systems

The introduction of cyano (–CN) and halogen (e.g., –Br) substituents onto an aromatic ring, such as naphthalene, profoundly influences its reactivity and electronic properties. The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance, which decreases the electron density of the aromatic π-system. msu.edu This deactivation of the ring towards electrophilic aromatic substitution is most pronounced at the ortho and para positions relative to the cyano group. msu.edu Conversely, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution, particularly when the electron-withdrawing group is positioned ortho or para to a leaving group. libretexts.orgsinica.edu.tw

Overview of 2-Naphthalenecarbonitrile, 8-bromo- within Halogenated Nitrile Chemistry

2-Naphthalenecarbonitrile, 8-bromo- is a bifunctional organic compound that belongs to the class of halogenated naphthalenecarbonitriles. Its structure features a naphthalene core substituted with a cyano group at the 2-position and a bromine atom at the 8-position. This specific arrangement of substituents dictates its chemical behavior and potential applications. The presence of the bromine atom, a good leaving group in many reactions, and the electron-withdrawing cyano group make this molecule a versatile intermediate in organic synthesis. It can potentially undergo reactions at either the bromine-substituted carbon, the cyano group, or the aromatic ring itself.

Scope and Objectives for Comprehensive Academic Inquiry

This article aims to provide a thorough and scientifically accurate examination of 2-Naphthalenecarbonitrile, 8-bromo- . The primary objectives are to:

Detail the known synthetic routes for its preparation.

Characterize its key physical and chemical properties.

Explore its reactivity and participation in various chemical transformations.

Summarize its documented and potential applications in different fields of chemical research.

This inquiry will be strictly focused on the chemical nature of the compound, excluding any discussion of dosage, administration, or adverse safety profiles. The information presented is based on a review of existing chemical literature and databases.

Physicochemical Properties of 2-Naphthalenecarbonitrile, 8-bromo-

| Property | Value |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| CAS Number | 956717-01-4 chemenu.com |

| Appearance | Not explicitly stated in the provided search results. |

| Solubility | Not explicitly stated in the provided search results. |

| Melting Point | Not explicitly stated in the provided search results. |

| Boiling Point | Not explicitly stated in the provided search results. |

Synthetic Methodologies

The synthesis of 2-Naphthalenecarbonitrile, 8-bromo- is not explicitly detailed in the provided search results. However, general methods for the synthesis of related bromonaphthalene and naphthalenecarbonitrile compounds can provide insights into potential synthetic routes.

For instance, 2-bromonaphthalene (B93597) can be synthesized from 2-naphthol (B1666908) via reaction with triphenylphosphine (B44618) and bromine. orgsyn.org Another approach involves the reaction of 2-aminonaphthalene with mercuric bromide. orgsyn.org More modern methods include palladium-catalyzed reactions. nih.gov The cyano group can be introduced into an aromatic ring by substituting a halogen atom, often using a cyanide salt in the presence of a catalyst. researchgate.net

A plausible, though not explicitly confirmed, route to 2-Naphthalenecarbonitrile, 8-bromo- could involve the bromination of a suitable naphthalenecarbonitrile precursor or the cyanation of a dibromonaphthalene derivative. The regioselectivity of these reactions would be crucial in obtaining the desired 8-bromo-2-cyano substitution pattern.

Chemical Reactivity and Transformations

The reactivity of 2-Naphthalenecarbonitrile, 8-bromo- is governed by the interplay of the bromo and cyano substituents on the naphthalene ring.

The bromine atom at the 8-position can participate in a variety of cross-coupling reactions, such as those catalyzed by palladium. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the further elaboration of the naphthalene scaffold.

The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. It also influences the reactivity of the aromatic ring, as discussed previously.

The naphthalene ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new incoming groups. The electron-withdrawing nature of the cyano group would generally direct electrophilic attack to the other ring.

Applications in Organic Synthesis

While specific applications for 2-Naphthalenecarbonitrile, 8-bromo- are not detailed in the search results, its structure suggests its utility as a versatile building block in organic synthesis. Halogenated naphthalenes are important intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and materials for organic electronics. thieme-connect.comnih.govnih.gov

For example, bromo-naphthalene scaffolds have been used in the development of antagonists for the human CC chemokine receptor 8 (CCR8), which is a target for immunological and inflammatory disorders. nih.gov The ability to perform cross-coupling reactions on the bromo-substituted position allows for the introduction of diverse functionalities to explore structure-activity relationships.

Given this context, 2-Naphthalenecarbonitrile, 8-bromo- could serve as a key intermediate for the synthesis of novel:

Pharmaceutical agents: The naphthalene core is a known pharmacophore, and the cyano and bromo groups offer handles for further chemical modification.

Fluorescent probes: The inherent fluorescence of the naphthalene ring can be modulated by the substituents, potentially leading to new sensors and imaging agents. nih.gov

Organic electronic materials: Functionalized naphthalenes are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHIWGUJFVXZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300895 | |

| Record name | 8-Bromo-2-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956717-01-4 | |

| Record name | 8-Bromo-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956717-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Naphthalenecarbonitrile, 8 Bromo

Precursor Synthesis and Halogenation Strategies

Directed Bromination of Naphthalene (B1677914) Derivatives

The introduction of a bromine atom at the C8 position of a 2-substituted naphthalene derivative is a challenging yet crucial step. Electrophilic aromatic bromination of naphthalene typically favors substitution at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7). The regioselectivity of the bromination of a pre-existing 2-substituted naphthalene, such as 2-naphthalenecarbonitrile, is governed by the electronic and steric nature of the substituent. A nitrile group at the C2 position is electron-withdrawing and deactivating, which can complicate further electrophilic substitution. However, theoretical and experimental studies on the regioselectivity of electrophilic aromatic bromination can provide guidance on achieving the desired substitution pattern. mdpi.com The use of specific brominating agents and catalysts, as well as control of reaction conditions, can influence the position of bromination. For instance, the use of N-bromosuccinimide (NBS) in conjunction with a suitable catalyst might offer a degree of regiocontrol.

Introduction of the Nitrile Group via Cyanation Reactions

The nitrile functional group can be introduced onto the naphthalene ring through several established methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of method often depends on the nature of the precursor and the desired reaction conditions.

Nucleophilic aromatic substitution (SNA) of a suitable leaving group, such as a halogen, with a cyanide salt is a potential route for introducing the nitrile group. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. While this method is well-established for activated aromatic systems, its application to non-activated halonaphthalenes may require harsh reaction conditions.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation of aryl halides has become a widely used method for the synthesis of aryl nitriles due to its mild reaction conditions and broad functional group tolerance. nih.govnih.govrsc.org This approach would involve the reaction of a bromonaphthalene precursor with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

The Rosenmund–von Braun reaction, a classical method for the synthesis of aryl nitriles, involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. wikipedia.org While effective, this method often requires harsh conditions. Modern modifications of this reaction utilize catalytic amounts of copper and milder conditions. nih.gov

| Reaction Type | Cyanide Source | Catalyst/Reagent | Typical Conditions | Reference |

| Palladium-Catalyzed Cyanation | K4[Fe(CN)6]·3H2O | Palladium precatalyst, ligand | Dioxane/water, heat | nih.govnih.gov |

| Palladium-Catalyzed Cyanation | Zn(CN)2 | Palladium catalyst, ligand | Aqueous media, room temp. to 40 °C | organic-chemistry.org |

| Rosenmund–von Braun | CuCN | Stoichiometric CuCN | High temperature | wikipedia.org |

| Modified Rosenmund–von Braun | NaCN | CuI (catalytic), ligand | Toluene, 110 °C | nih.gov |

Sequential Functionalization for Regioselective Synthesis

A plausible and strategic approach to 2-Naphthalenecarbonitrile, 8-bromo- involves a multi-step sequence starting from a readily available naphthalene derivative. One such strategy could commence with the synthesis of 1,7-dibromonaphthalene. The differential reactivity of the two bromine atoms could then be exploited. For instance, a selective reaction at one of the bromine atoms, followed by introduction of the cyano group, would be a key step.

Alternatively, a route starting from a 2-substituted naphthalene derivative, such as 2-aminonaphthalene, could be envisioned. Regioselective bromination of 2-aminonaphthalene would be the first step, followed by a Sandmeyer reaction to convert the amino group into the nitrile. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or pseudohalide, including a nitrile, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov

Potential Sequential Synthesis via Sandmeyer Reaction:

Bromination of 2-Aminonaphthalene: Selective bromination to yield 8-bromo-2-aminonaphthalene. The regioselectivity of this step is critical.

Diazotization: Conversion of the amino group of 8-bromo-2-aminonaphthalene to a diazonium salt.

Cyanation: Reaction of the diazonium salt with a cyanide source, such as copper(I) cyanide, to afford 2-Naphthalenecarbonitrile, 8-bromo-.

| Step | Reaction | Key Reagents | Expected Product |

| 1 | Electrophilic Bromination | Brominating agent (e.g., Br2, NBS) | 8-Bromo-2-aminonaphthalene |

| 2 | Diazotization | NaNO2, acid (e.g., HCl) | 8-Bromo-2-naphthalenediazonium salt |

| 3 | Sandmeyer Cyanation | CuCN | 2-Naphthalenecarbonitrile, 8-bromo- |

Alternative Synthetic Routes to the 8-Bromo-2-Naphthalenecarbonitrile Scaffold

Beyond the primary strategies outlined above, alternative synthetic pathways can be considered. These routes might involve the construction of the naphthalene ring system with the desired substituents already in place or the transformation of other functional groups into the target bromo and cyano moieties.

One such alternative could start with a precursor already containing a bromine atom at the C8 position, such as 8-bromo-2-naphthaldehyde. The aldehyde functionality can be converted to a nitrile through a two-step process involving the formation of an oxime followed by dehydration. nih.govnih.govorganic-chemistry.orgresearchgate.net

Alternative Route from 8-Bromo-2-naphthaldehyde:

Oxime Formation: Reaction of 8-bromo-2-naphthaldehyde with hydroxylamine to form 8-bromo-2-naphthaldehyde oxime.

Dehydration: Dehydration of the oxime using a suitable dehydrating agent to yield 2-Naphthalenecarbonitrile, 8-bromo-.

Another potential, though less common, approach could be a variation of the von Braun reaction. The classical von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide to yield a cyanamide. wikipedia.orgresearchgate.net A related reaction, the von Braun amide degradation, converts a substituted benzamide to a nitrile. While not a direct route to the target compound, these reactions highlight the versatility of cyanogen bromide in organic synthesis.

Cycloaddition Reactions and Subsequent Aromatization

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and convergent strategy for the construction of the naphthalene core. youtube.comyoutube.comkpfu.ru This approach typically involves the [4+2] cycloaddition of a diene and a dienophile, followed by an aromatization step to furnish the naphthalene ring system. youtube.com

For the synthesis of a polysubstituted naphthalene such as 2-Naphthalenecarbonitrile, 8-bromo-, a plausible retrosynthetic analysis would involve the disconnection of the naphthalene ring to a substituted o-alkynylbenzaldehyde derivative and an alkyne or alkene. nih.gov The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric nature of the substituents on both the diene and dienophile components. nih.gov While general methods for the synthesis of polysubstituted naphthalenes via cycloaddition exist, rsc.orgnih.govsigmaaldrich.com the specific combination of an 8-bromo and 2-cyano substitution pattern requires careful selection of starting materials to control the regiochemical outcome.

One potential, though not explicitly documented, approach could involve the reaction of a suitably substituted benzofuran or isobenzofuran with a dienophile, followed by a series of transformations to install the desired bromo and cyano functionalities and induce aromatization. The inherent challenge lies in the synthesis of the appropriately substituted precursors that would lead to the desired 2,8-disubstitution pattern on the naphthalene scaffold.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a robust method for the formation of cyclic olefins, and its application in the synthesis of aromatic systems, while less common, is an area of active research. wikipedia.orgorganic-chemistry.org The utility of RCM in constructing the naphthalene core of 2-Naphthalenecarbonitrile, 8-bromo- is not directly reported in the literature. RCM is typically employed for the synthesis of 5- to 30-membered rings from acyclic diene precursors. organic-chemistry.org

A speculative RCM approach to a substituted naphthalene might involve the metathesis of a diene-containing benzene derivative, which upon cyclization and subsequent oxidation would yield the aromatic naphthalene ring. For instance, a suitably substituted benzene with two alkenyl side chains could potentially undergo RCM to form a dihydronaphthalene intermediate, which could then be aromatized. However, the synthesis of the required diene precursor with the correct substitution pattern to ultimately yield 2-Naphthalenecarbonitrile, 8-bromo- would be a complex multi-step process. The efficiency of the RCM step itself can be influenced by factors such as catalyst choice and the substitution pattern of the diene. nih.gov While RCM has been successfully applied to the synthesis of complex polycyclic systems, including anthraquinones, sciforum.net its direct application to the de novo synthesis of a specifically substituted naphthalene like the target compound remains to be demonstrated.

Green Chemistry Principles in the Synthesis of Bromo-Naphthalenecarbonitriles

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mit.edu These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency. researchgate.netnih.gov

Solvent-Free Reactions

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under mechanical milling or by heating the neat reactants, can offer significant environmental benefits. rsc.org In the context of synthesizing bromo-naphthalenecarbonitriles, a solvent-free approach to the bromination step could be envisioned. The use of solid brominating agents, such as quaternary ammonium (B1175870) tribromides, under solvent-free conditions has been reported for the bromination of various aromatic compounds. acgpubs.org This methodology could potentially be adapted for the bromination of a naphthalenecarbonitrile precursor, thereby avoiding the use of hazardous chlorinated solvents. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Aromatic Substrate | Quaternary Ammonium Tribromide | Solvent-free, Thermal/Microwave | Bromoaromatic | Good to Excellent | acgpubs.org |

| 1,3-Dicarbonyl Compounds | Sodium Bromide/Oxone | Solvent-free, Mechanical Milling | Brominated Product | Good to Excellent | rsc.org |

Table 1: Examples of Solvent-Free Bromination Reactions

Catalyst Optimization for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation. mit.edu In the synthesis of 2-Naphthalenecarbonitrile, 8-bromo-, catalyst optimization would be crucial for both the introduction of the nitrile group and potentially for the construction of the naphthalene ring itself.

The cyanation of aryl bromides is a common transformation that can be achieved using various catalytic systems. Traditional methods often employ stoichiometric amounts of toxic cyanide salts. Modern approaches focus on the use of less toxic cyanide sources and highly efficient catalysts, such as palladium or ruthenium complexes, to facilitate the reaction. beilstein-journals.orgscilit.comrsc.org The optimization of these catalysts to operate at low loadings and under environmentally benign conditions is an ongoing area of research. For instance, the development of catalysts for the direct C-H cyanation of aromatic compounds would represent a significant step forward in terms of atom economy and waste reduction. rsc.org

| Aryl Halide | Cyanide Source | Catalyst | Conditions | Product | Reference |

| Aryl Bromide | Zinc Cyanide | Palladium(0) | - | Aryl Cyanide | scilit.com |

| Aromatic Amide | N-cyano-N-phenyl-p-toluenesulfonamide | Ruthenium | 120 °C | Aryl Nitrile | beilstein-journals.org |

Table 2: Catalytic Cyanation of Aromatic Compounds

Reaction Mechanisms and Advanced Reactivity of 2 Naphthalenecarbonitrile, 8 Bromo

Nucleophilic Aromatic Substitution at Brominated Position

Nucleophilic aromatic substitution (SNAr) on aryl halides is a powerful method for the formation of new bonds. However, unlike their aliphatic counterparts, aryl halides are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions. For a substitution to occur, the aromatic ring typically requires activation by electron-withdrawing groups. wikipedia.orglibretexts.org

Pathways Involving Strong Nucleophiles

The SNAr reaction of an activated aryl halide proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, a strong nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this stage. In the second, typically rapid step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored. wikipedia.org

For 2-Naphthalenecarbonitrile, 8-bromo-, this pathway would involve the attack of a strong nucleophile, such as an alkoxide, thiolate, or amide, at the C-8 position. The stability of the intermediate Meisenheimer complex is crucial for the reaction to proceed. While many SNAr reactions are known, recent studies have also provided evidence for concerted mechanisms, particularly for heterocycles with good leaving groups like chlorine or bromine. nih.govresearchgate.net

Influence of the Nitrile Group on Reaction Selectivity

The feasibility and regioselectivity of nucleophilic aromatic substitution are profoundly influenced by the substituents on the aromatic ring. Electron-withdrawing groups are essential as they stabilize the negatively charged Meisenheimer intermediate through resonance or inductive effects. wikipedia.org

In 2-Naphthalenecarbonitrile, 8-bromo-, the nitrile group (-CN) at the C-2 position serves as a powerful electron-withdrawing group. Although it is not in the conventional ortho or para position relative to the bromine at C-8, its influence is transmitted through the naphthalene (B1677914) ring system. This electron-withdrawing effect deactivates the naphthalene ring towards electrophilic attack but activates it for nucleophilic substitution by reducing the electron density and stabilizing the anionic intermediate formed upon nucleophilic attack. wikipedia.org The stabilization provided by the nitrile group is a key factor in enabling SNAr reactions at the C-8 position, which might otherwise be sluggish.

Cross-Coupling Chemistry Utilizing the C-Br Bond

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The carbon-bromine bond in 2-Naphthalenecarbonitrile, 8-bromo- is an ideal handle for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a suitable organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds by coupling an organoboron reagent with an organic halide. mdpi.com For 2-Naphthalenecarbonitrile, 8-bromo-, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents and byproducts. mdpi.com A variety of palladium catalysts, ligands, and bases can be employed, with the choice often depending on the specific substrates being coupled. researchgate.netmdpi.com

| Aryl Bromide Partner | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromo-naphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | t-BuOK | 1,4-Dioxane | 100 | 84 | researchgate.net |

| 4-Bromotoluene | Phenylboronic acid | Pd/COF-318 (0.05) | - | K₂CO₃ | Ethanol | RT | 99 | mdpi.com |

| 2-Bromonaphthalene (B93597) | Cyclopropyl-B(dan) | Pd(PPh₃)₄ (5) | - | t-BuOK | 1,4-Dioxane | 100 | 54 | researchgate.net |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for synthesizing substituted alkynes, which are valuable intermediates in the preparation of pharmaceuticals, natural products, and organic materials. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The use of 2-Naphthalenecarbonitrile, 8-bromo- in a Sonogashira coupling would yield an 8-alkynyl-2-naphthalenecarbonitrile derivative. Modern protocols, including copper-free and mechanochemical methods, have expanded the scope and applicability of this reaction. nih.govnih.gov

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | - | RT | - | wikipedia.org |

| Aryl Bromide | Phenylacetylene | NiBr₂(dppe) | - | K₃PO₄ | Dioxane | 80 °C | 98 | nih.gov |

| Aryl Halide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DBU/Et₃N | Toluene | - | - | gelest.com |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org For 2-Naphthalenecarbonitrile, 8-bromo-, this reaction would allow for the introduction of primary or secondary amine functionalities at the 8-position. The development of various generations of phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, allowing for the coupling of a wide array of amines under increasingly mild conditions. wikipedia.orgnih.gov

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | - | - | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | - | - | nih.gov |

| 8-Bromoflavone | Morpholine | Pd(OAc)₂ (5) | Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | researchgate.net |

Stille, Negishi, and Kumada Coupling Variants

The carbon-bromine bond at the 8-position of 2-Naphthalenecarbonitrile, 8-bromo- serves as a versatile handle for the formation of new carbon-carbon bonds through palladium or nickel-catalyzed cross-coupling reactions. Stille, Negishi, and Kumada couplings are powerful methods for this purpose, each utilizing a different organometallic reagent.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org For 2-Naphthalenecarbonitrile, 8-bromo-, a Stille coupling would react the bromo-naphthalene moiety with an organostannane reagent (R-Sn(Alkyl)₃) in the presence of a palladium catalyst. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. A variation, the Stille-carbonylative cross-coupling, can introduce a carbonyl group between the naphthalene core and the incoming R-group by using an atmosphere of carbon monoxide. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with the aryl halide. nih.gov This method is noted for the high reactivity and functional group tolerance of the organozinc compounds. nih.govresearchgate.net The reaction of 2-Naphthalenecarbonitrile, 8-bromo- with an alkyl-, aryl-, or alkenylzinc reagent, catalyzed by a palladium or nickel complex, would yield the corresponding 8-substituted-2-naphthalenecarbonitrile. nih.gov The choice of catalyst can be crucial, with palladium-based catalysts often showing high efficiency. nih.govresearchgate.net

Kumada Coupling: As the first discovered transition-metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide). organic-chemistry.org This method is economically advantageous due to the direct use of Grignard reagents. organic-chemistry.org The coupling of 2-Naphthalenecarbonitrile, 8-bromo- with an appropriate Grignard reagent (R-MgBr) in the presence of a nickel or palladium catalyst would result in the formation of a C-C bond at the 8-position. organic-chemistry.orgnih.gov Ligand-free nickel-catalyzed Kumada couplings have been shown to be effective for aryl bromides. rhhz.net

Table 1: Comparison of Cross-Coupling Variants for 2-Naphthalenecarbonitrile, 8-bromo-

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | Palladium | High functional group tolerance |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity, non-toxic reagents nih.gov |

| Kumada Coupling | Grignard (R-MgX) | Palladium or Nickel | Low-cost, readily available reagents organic-chemistry.org |

Photochemical Transformations and Photoreactivity

The extended aromatic system of the naphthalene core in 2-Naphthalenecarbonitrile, 8-bromo- makes it susceptible to various photochemical reactions upon absorption of UV light. The presence of the nitrile and bromo substituents can further influence the excited-state reactivity.

While specific studies on photoinduced electron transfer (PET) for 2-Naphthalenecarbonitrile, 8-bromo- are not extensively documented, the general principles of PET in aromatic systems suggest it is a plausible reaction pathway. The naphthalene moiety can act as a photosensitizer, and upon excitation, it can either donate or accept an electron depending on the reaction partner. The electron-withdrawing nitrile group would make the molecule a better electron acceptor in its excited state. Such PET processes can initiate a cascade of secondary reactions, including cleavage of the C-Br bond or reactions involving the nitrile group.

Naphthalene derivatives are known to undergo photodimerization and [2+2] cycloaddition reactions. nih.gov Research on 2-naphthalenecarbonitrile has shown that it can undergo photodimerization, with the product selectivity being highly dependent on the reaction medium. rsc.org In non-polar solvents, one set of dimers may be formed, while in the presence of a host molecule like cucurbit nih.govuril in an aqueous solution, the selectivity can be inverted to favor a different regioisomer. rsc.org

For 2-Naphthalenecarbonitrile, 8-bromo-, irradiation with UV light could lead to the formation of various cyclobutane (B1203170) dimers through a [2+2] cycloaddition mechanism. The steric hindrance from the 8-bromo group might influence the regioselectivity and stereoselectivity of the dimerization process. nih.gov The congested nature of 1,8-disubstituted naphthalenes has been utilized as a template to control the stereochemical outcome of such cycloadditions. nih.gov

Table 2: Potential Photodimerization Products of 2-Naphthalenecarbonitrile

| Reaction Type | Description | Potential Outcome for 8-bromo- derivative |

|---|---|---|

| [2+2] Cycloaddition | Intermolecular reaction between two excited naphthalene rings. | Formation of various regio- and stereoisomeric cyclobutane dimers. |

| [4+4] Cycloaddition | Less common pathway for naphthalenes. | Formation of a cyclooctadiene-linked dimer. |

Photorearrangement is another possible transformation for aromatic compounds under irradiation. nih.gov These processes can involve the migration of substituents around the aromatic ring or rearrangements of the ring itself. For 2-Naphthalenecarbonitrile, 8-bromo-, this could potentially lead to isomerization, such as the migration of the bromine atom to a different position on the naphthalene nucleus. However, such rearrangements are often less efficient than photodimerization or photoreduction pathways.

Radical Reactions and Single-Electron Transfer Processes

The carbon-bromine bond in 2-Naphthalenecarbonitrile, 8-bromo- can be cleaved homolytically to generate a naphthyl radical, particularly under thermal or photochemical conditions, or through single-electron transfer (SET) from a reductant. This radical intermediate can then participate in a variety of reactions.

Some cross-coupling reactions, such as certain nickel-catalyzed Kumada couplings, are proposed to proceed through a radical mechanism involving a Ni(I)-Ni(III) catalytic cycle rather than the traditional Ni(0)-Ni(II) cycle. rhhz.net In such cases, a single-electron transfer from a nickel complex to the aryl bromide initiates the process. The resulting aryl radical can then combine with the nickel center to continue the catalytic cycle. The formation of homo-coupling byproducts in some of these reactions provides evidence for the presence of radical intermediates. rhhz.net

Reactivity of the Nitrile Group and its Derivatives

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities. libretexts.orgyoutube.com Its reactivity is characterized by the electrophilic nature of the carbon atom. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. libretexts.orgyoutube.com This reaction proceeds through an amide intermediate. This would convert 2-Naphthalenecarbonitrile, 8-bromo- into 8-bromo-2-naphthalenecarboxylic acid.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step reduction involves the addition of two hydride equivalents. This transformation would yield (8-bromo-naphthalen-2-yl)methanamine.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can attack the electrophilic carbon of the nitrile group to form an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, reacting 2-Naphthalenecarbonitrile, 8-bromo- with a Grignard reagent (e.g., methylmagnesium bromide) followed by an aqueous workup would produce 1-(8-bromo-naphthalen-2-yl)ethanone.

Reaction with Nucleophiles: The nitrile group can act as an electrophilic "warhead," reacting with nucleophiles such as the thiol group of cysteine residues in proteins to form a thioimidate adduct. nih.gov The reactivity of the nitrile is influenced by the electronic properties of the aromatic system to which it is attached. nih.gov

Table 3: Key Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone |

Hydrolysis and Amidation Reactions

The nitrile group (-C≡N) of 2-Naphthalenecarbonitrile, 8-bromo- is susceptible to hydrolysis under both acidic and alkaline conditions, typically proceeding through an amide intermediate to ultimately yield a carboxylic acid. chemguide.co.ukchemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable 8-bromo-2-naphthalenecarboxamide. chemistrysteps.com Further hydrolysis of the amide, also under acidic conditions, involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then eliminates ammonia (B1221849) (which is protonated to ammonium (B1175870) under the acidic conditions) to yield 8-bromo-2-naphthalenecarboxylic acid. masterorganicchemistry.com

Alkaline-Catalyzed Hydrolysis:

In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. chemguide.co.uk Protonation of the resulting anion by water gives an imidic acid, which tautomerizes to the 8-bromo-2-naphthalenecarboxamide. Under the basic conditions, the amide is then hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion (or a related species), which is subsequently protonated to ammonia, yielding the sodium salt of 8-bromo-2-naphthalenecarboxylic acid. chemguide.co.uk Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Amidation:

The partial hydrolysis of 2-Naphthalenecarbonitrile, 8-bromo- to 8-bromo-2-naphthalenecarboxamide can sometimes be achieved by using milder reaction conditions, such as controlled heating in the presence of acid or base, or by using specific catalysts. The reaction proceeds via the same initial steps as hydrolysis, but the reaction is stopped at the amide stage before further hydrolysis to the carboxylic acid can occur.

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl, Heat | 8-bromo-2-naphthalenecarboxamide | 8-bromo-2-naphthalenecarboxylic acid |

| Alkaline-Catalyzed Hydrolysis | NaOH(aq), Heat | 8-bromo-2-naphthalenecarboxamide | Sodium 8-bromo-2-naphthalenecarboxylate |

Reduction to Amines

The nitrile group of 2-Naphthalenecarbonitrile, 8-bromo- can be reduced to a primary amine, (8-bromonaphthalen-2-yl)methanamine, using various reducing agents. The choice of reagent is crucial as it can also affect the bromine substituent.

Reduction with Metal Hydrides:

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of nitriles to primary amines. pharmaguideline.commasterorganicchemistry.comchemistrysteps.comleah4sci.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group, forming an intermediate imine anion. masterorganicchemistry.com A second hydride transfer reduces the imine to a dianion, which upon acidic workup is protonated to yield the primary amine. masterorganicchemistry.com LiAlH₄ is a very strong reducing agent and will not affect the aryl bromide. leah4sci.com

Catalytic Hydrogenation:

Catalytic hydrogenation is another important method for the reduction of nitriles. google.comnih.govrsc.orgchemrxiv.org This typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine. nih.gov The selectivity of this reaction can sometimes be an issue, with the potential for the formation of secondary and tertiary amines as byproducts. nih.gov The conditions for catalytic hydrogenation must be carefully chosen to avoid the reduction of the aryl bromide (hydrodebromination), which can occur under more forcing conditions or with certain catalysts.

| Reduction Method | Reagent(s) | Product | Potential Side Reactions |

| Metal Hydride Reduction | 1. LiAlH₄, 2. H₃O⁺ | (8-bromonaphthalen-2-yl)methanamine | None expected on the functional groups |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | (8-bromonaphthalen-2-yl)methanamine | Formation of secondary/tertiary amines, Hydrodebromination |

Cyclization Reactions Involving the Nitrile Functionality

The presence of both a nitrile group and a bromine atom on the naphthalene scaffold of 2-Naphthalenecarbonitrile, 8-bromo- opens up possibilities for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions are often mediated by transition metals or strong bases.

While specific examples for 2-Naphthalenecarbonitrile, 8-bromo- are not readily found in the literature, analogous reactions are well-documented. For instance, intramolecular reactions between an aryl halide and a nitrile group can be used to construct fused nitrogen-containing heterocycles. One can envision a scenario where, under the influence of a suitable catalyst (e.g., a palladium complex) or a strong base, the nitrogen atom of the nitrile could act as a nucleophile, displacing the bromine atom in an intramolecular fashion. However, the geometry of 1,8-disubstituted naphthalenes, such as in the hypothetical cyclization of 2-Naphthalenecarbonitrile, 8-bromo-, would likely lead to a highly strained ring system, making such a direct intramolecular cyclization challenging.

More plausible are intermolecular cyclization reactions. The nitrile group can participate in various cycloaddition reactions. numberanalytics.comresearchgate.net For example, [3+2] cycloaddition with an azide (B81097) would lead to the formation of a tetrazole ring. The reactivity of the nitrile in such reactions would be influenced by the electronic properties of the naphthalene ring system, which is in turn affected by the bromine substituent.

Another possibility involves the transformation of the nitrile group into a different functionality that is more amenable to cyclization. For example, reduction to the amine followed by an intramolecular cyclization with the bromo substituent, potentially via a transition metal-catalyzed process, could lead to the formation of a fused heterocyclic system.

Given the positions of the bromo and nitrile groups, intermolecular reactions or multi-step sequences involving the transformation of one or both functional groups are more likely pathways to complex heterocyclic structures derived from 2-Naphthalenecarbonitrile, 8-bromo-.

| Reaction Type | Potential Reagents/Conditions | Potential Product Type |

| Intramolecular Cyclization | Transition metal catalyst or strong base | Fused heterocyclic system (likely strained) |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole derivative |

| Multi-step Cyclization | 1. Reduction of nitrile to amine, 2. Intramolecular Buchwald-Hartwig amination | Fused nitrogen-containing heterocycle |

Spectroscopic and Advanced Structural Characterization of 2 Naphthalenecarbonitrile, 8 Bromo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete structural map of 2-Naphthalenecarbonitrile, 8-bromo- can be constructed.

The ¹H NMR spectrum of 2-Naphthalenecarbonitrile, 8-bromo- is expected to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the bromo and cyano substituents. The electron-withdrawing nature of the cyano group and the bromo group will generally shift the signals of nearby protons downfield.

Similarly, the ¹³C NMR spectrum will display 12 unique signals, one for each of the 10 carbons of the naphthalene core, one for the nitrile carbon, and one for the carbon bearing the bromo group. The chemical shifts of the carbon atoms are also significantly affected by the substituents. The carbon attached to the bromine atom will be shielded, while the carbons near the electron-withdrawing cyano group will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Naphthalenecarbonitrile, 8-bromo-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 8.15 (d) | 132.5 |

| 3 | 7.85 (d) | 110.2 |

| 4 | 7.60 (t) | 130.1 |

| 5 | 7.70 (d) | 128.9 |

| 6 | 7.50 (t) | 128.3 |

| 7 | 8.05 (d) | 129.8 |

| 8 | - | 125.4 |

| 8a | - | 133.6 |

| 4a | - | 131.7 |

| 2 | - | 118.9 |

| CN | - | 117.5 |

Note: Predicted values are based on analogous substituted naphthalene systems. Actual experimental values may vary. d = doublet, t = triplet.

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons on the naphthalene rings. For instance, correlations between H-3 and H-4, and between H-5, H-6, and H-7 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It helps to piece together the entire carbon skeleton and to place the substituents correctly. For example, correlations from H-1 and H-3 to the nitrile carbon (C-CN) would confirm the position of the cyano group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. This is particularly useful for confirming the spatial relationships between protons on different rings, such as the proximity of H-1 and H-8.

While less common, ⁷⁹Br and ⁸¹Br NMR can provide direct information about the chemical environment of the bromine atom. The chemical shift and the quadrupolar relaxation of the bromine nucleus are sensitive to the electronic structure of the C-Br bond and the symmetry of the surrounding molecule. For 2-Naphthalenecarbonitrile, 8-bromo-, a single resonance would be expected in the ⁸¹Br NMR spectrum, with a chemical shift characteristic of an aryl bromide.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying characteristic functional groups.

In the IR spectrum of 2-Naphthalenecarbonitrile, 8-bromo-, the most prominent feature would be the strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2240 cm⁻¹. The C-Br stretching vibration would be observed in the far-infrared region, usually below 600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would also show a strong band for the C≡N stretch. The symmetric vibrations of the naphthalene ring system are often more intense in the Raman spectrum compared to the IR spectrum, providing complementary information.

Table 2: Predicted Vibrational Frequencies for 2-Naphthalenecarbonitrile, 8-bromo-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C≡N Stretch | 2240-2220 |

| Aromatic C=C Stretch | 1600-1400 |

| C-Br Stretch | 600-500 |

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

The UV-Visible absorption spectrum of 2-Naphthalenecarbonitrile, 8-bromo- is expected to be dominated by π-π* transitions within the naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands. The presence of the bromo and cyano substituents will cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electronic perturbations introduced by the substituents. The fine vibrational structure often observed in the spectrum of unsubstituted naphthalene may be broadened due to these substitutions.

Table 3: Predicted UV-Visible Absorption Maxima for 2-Naphthalenecarbonitrile, 8-bromo-

| Transition | Predicted λ_max (nm) |

| ¹L_a ← ¹A | ~280-300 |

| ¹B_b ← ¹A | ~240-260 |

| ¹L_b ← ¹A | ~320-340 |

Note: Predicted values are based on substituted naphthalene derivatives. Actual experimental values may vary depending on the solvent.

Fluorescence and Phosphorescence Spectroscopy

The luminescence properties of 2-Naphthalenecarbonitrile, 8-bromo- are of significant interest due to the presence of the naphthalene chromophore, which is known for its distinct fluorescence and phosphorescence behavior. The introduction of a bromine atom and a nitrile group at the 8- and 2-positions, respectively, is expected to modulate these properties.

While specific experimental data on the fluorescence and phosphorescence of 2-Naphthalenecarbonitrile, 8-bromo- are not extensively reported in the public domain, the behavior of related brominated naphthalimide derivatives can offer valuable insights. For instance, 1,8-naphthalimide (B145957) derivatives bearing a bromine atom are known to exhibit weak fluorescence in solution at room temperature. nist.gov This is often attributed to the heavy-atom effect of bromine, which promotes intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), thereby quenching fluorescence and enhancing the probability of phosphorescence. nist.gov

At low temperatures or in a rigid matrix, where non-radiative decay pathways are minimized, both fluorescence and phosphorescence are typically observed for such compounds. nist.gov It is plausible that 2-Naphthalenecarbonitrile, 8-bromo- would exhibit similar behavior, with a dominant phosphorescence emission at low temperatures or in the solid state. The nitrile group, being an electron-withdrawing group, could further influence the energy levels of the excited states and, consequently, the emission wavelengths.

Table 1: Expected Luminescence Properties of 2-Naphthalenecarbonitrile, 8-bromo- (based on related compounds)

| Property | Expected Observation | Rationale |

| Fluorescence | Weak at room temperature in solution. | Heavy-atom effect of bromine enhancing intersystem crossing. |

| Phosphorescence | Potentially strong at low temperatures or in a solid matrix. | Increased efficiency of intersystem crossing and reduced non-radiative decay. |

| Emission Color | Likely in the blue-green region for fluorescence and green-yellow for phosphorescence. | Based on the naphthalene chromophore. |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool to investigate the kinetics of excited state processes, such as fluorescence decay and intersystem crossing. For 2-Naphthalenecarbonitrile, 8-bromo-, understanding these dynamics is crucial for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis.

The excited state of 2-Naphthalenecarbonitrile, 8-bromo- is expected to decay through a combination of radiative (fluorescence and phosphorescence) and non-radiative pathways. Time-resolved measurements would allow for the determination of the rate constants for these processes, providing a complete picture of the excited state behavior.

Table 2: Anticipated Excited State Dynamics for 2-Naphthalenecarbonitrile, 8-bromo-

| Parameter | Expected Value/Observation | Significance |

| Fluorescence Lifetime (τf) | Short (nanosecond range) | Reflects the rate of depopulation of the singlet excited state. |

| Phosphorescence Lifetime (τp) | Long (microsecond to millisecond range) | Indicates a stable triplet state, a key feature for certain applications. |

| Intersystem Crossing Rate (kISC) | High | A consequence of the heavy-atom effect, leading to high phosphorescence quantum yield. |

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

For 2-Naphthalenecarbonitrile, 8-bromo-, the molecular formula is C₁₁H₆BrN. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). PubChem lists the monoisotopic mass as 230.96836 Da. nih.gov

The fragmentation pattern in mass spectrometry is highly dependent on the ionization method used. Under electron ionization (EI), aromatic compounds tend to form a stable molecular ion. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. docbrown.infodocbrown.info

The primary fragmentation pathways for 2-Naphthalenecarbonitrile, 8-bromo- would likely involve the loss of the bromine atom or the cyano group. The loss of a bromine radical (Br•) from the molecular ion would result in a fragment ion [C₁₁H₆N]⁺. Conversely, the loss of a cyano radical (CN•) would lead to a [C₁₀H₆Br]⁺ fragment. Further fragmentation of the naphthalene ring system could also occur.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 2-Naphthalenecarbonitrile, 8-bromo-

| Ion | Predicted m/z | Description |

| [C₁₁H₆⁷⁹BrN]⁺ | 230.9684 | Molecular ion with ⁷⁹Br |

| [C₁₁H₆⁸¹BrN]⁺ | 232.9663 | Molecular ion with ⁸¹Br |

| [C₁₁H₆N]⁺ | 152.0495 | Fragment from loss of Br• |

| [C₁₀H₆⁷⁹Br]⁺ | 204.9629 | Fragment from loss of CN• |

| [C₁₀H₆⁸¹Br]⁺ | 206.9608 | Fragment from loss of CN• with ⁸¹Br |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 8-bromonaphthalene-1-carbonitrile (an isomer of the target compound) has been reported and provides valuable insights. libretexts.org It is noted that this compound can exist in different polymorphic forms. For instance, one polymorph of 8-bromonaphthalene-1-carbonitrile is isomorphous with 8-chloronaphthalene-1-carbonitrile (B11904909) and naphthalene-1,8-dicarbonitrile, exhibiting orthorhombic symmetry. libretexts.org Another polymorph of the bromo compound is isomorphous with the iodo analogue and has monoclinic symmetry. libretexts.org

A key feature observed in the crystal structures of these 8-halonaphthalene-1-carbonitriles is the disorder in the positions of the halogen atom and the nitrile group. libretexts.org This suggests that in the solid state, the molecules may not have a perfectly ordered arrangement. The study also notes the absence of significant intermolecular X···NC interactions, where X is the halogen. libretexts.org

The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure data for 8-bromo-1-naphthonitrile (B8051652) under the deposition number 815419. nih.gov Analysis of this data would provide the precise bond lengths, angles, and packing arrangement for this specific isomer, which can be used as a close model for understanding the solid-state structure of 2-Naphthalenecarbonitrile, 8-bromo-.

Table 4: Crystallographic Data for a Related Isomer (8-bromonaphthalene-1-carbonitrile)

| Parameter | Reported Value/Observation | Reference |

| Crystal System | Orthorhombic and Monoclinic (polymorphs) | libretexts.org |

| Symmetry | Dependent on the polymorph | libretexts.org |

| Key Structural Feature | Disorder of halogen and nitrile groups | libretexts.org |

| Intermolecular Interactions | Absence of significant X···NC interactions | libretexts.org |

| CCDC Deposition Number | 815419 | nih.gov |

Theoretical and Computational Studies on 2 Naphthalenecarbonitrile, 8 Bromo

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability and electronic properties of 2-Naphthalenecarbonitrile, 8-bromo-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. This process finds the minimum energy conformation on the potential energy surface. For aromatic systems like naphthalenes, DFT accurately predicts bond lengths and angles. researchgate.net

Once the geometry is optimized, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic energies and properties. These are often used as benchmarks for less computationally expensive methods.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical methods are crucial for mapping out potential chemical reactions involving 2-Naphthalenecarbonitrile, 8-bromo-. By calculating the energies of reactants, products, and intermediates, chemists can determine the favorability of a reaction. Transition state analysis locates the highest energy point along the reaction coordinate, known as the transition state. The energy of this state is used to calculate the activation energy, which is a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry can predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The method provides the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov Similarly, methods like Gauge-Including Atomic Orbitals (GIAO) are employed to predict NMR chemical shifts (¹H and ¹³C), aiding in the structural elucidation of the molecule and its derivatives.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies | DFT | IR and Raman peak positions |

| Electronic Transitions | TD-DFT | UV-Vis λmax and intensities |

| NMR Chemical Shifts | GIAO (within DFT) | ¹H and ¹³C NMR peak positions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like 2-Naphthalenecarbonitrile, 8-bromo-, MD simulations can explore its interactions with solvent molecules or its behavior in a condensed phase. These simulations provide insights into intermolecular forces, such as van der Waals interactions and potential π-π stacking, which govern the macroscopic properties of the material. By simulating the system at different temperatures and pressures, one can understand its dynamic behavior and conformational landscape. nih.gov

Charge Distribution and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The distribution of electrons within a molecule is key to its reactivity. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and delocalization of electron density. nih.gov It provides a picture of the atomic charges and the interactions between orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. researchgate.net The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. mdpi.com This analysis helps in predicting the sites within the molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.net

| Analysis Type | Key Information Provided | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and electronic transitions |

Coordination Chemistry and Organometallic Applications of 2 Naphthalenecarbonitrile, 8 Bromo

Ligand Properties and Coordination Modes

As a ligand, 2-Naphthalenecarbonitrile, 8-bromo- offers two primary sites for interaction with a metal center: the nitrogen atom of the nitrile group and the bromine atom, which can be activated. The electronic properties of the naphthalene (B1677914) ring system further influence the donor and acceptor characteristics of these functional groups.

Nitrile Coordination to Transition Metals

The nitrile group is a versatile ligand in coordination chemistry, capable of binding to transition metals in several ways. nih.gov The most common mode is through a linear, end-on coordination of the nitrogen lone pair to the metal center, forming a σ-bond. nih.gov In this arrangement, the nitrile acts as a σ-donor. The extent of this donation is influenced by the electron density on the nitrogen, which is in turn affected by the electronic nature of the naphthalene ring and the bromo substituent.

In addition to σ-donation, π-back-donation from the metal's d-orbitals into the π* orbitals of the C≡N bond can occur. nih.gov This back-donation strengthens the metal-ligand bond and weakens the carbon-nitrogen triple bond, which can be observed experimentally by a shift to lower frequency of the ν(CN) stretching vibration in the infrared spectrum.

A less common, yet significant, coordination mode is η²-ligation, where the π system of the nitrile group binds side-on to the metal center. researchgate.net This mode is more frequently observed with low-valent, electron-rich metals. researchgate.net The coordination modes of nitrile ligands are summarized in the table below.

| Coordination Mode | Description |

| End-on (σ-donation) | The nitrogen lone pair donates to an empty orbital on the metal center, forming a σ-bond. This is the most prevalent coordination mode for nitrile ligands. nih.gov |

| Side-on (η²-ligation) | The π-electrons of the carbon-nitrogen triple bond interact with the metal center. This mode is less common and is typically seen with electron-rich metal centers. researchgate.net |

Potential for C-Br Bond Activation in Coordination Complexes

The presence of a carbon-bromine bond on the naphthalene scaffold introduces the potential for oxidative addition reactions with low-valent metal centers. This process involves the cleavage of the C-Br bond and the formation of new metal-carbon and metal-bromine bonds, resulting in an increase in the oxidation state of the metal.

The activation of carbon-halogen bonds is a fundamental step in many catalytic processes, including cross-coupling reactions. acs.org The ease of C-Br bond activation depends on several factors, including the electron density at the carbon atom and the nature of the metal complex. Theoretical studies on related bromo-aromatic compounds have shown that electron transfer to the molecule can facilitate the cleavage of the C-Br bond. mdpi.com In the context of a coordination complex, the metal center can facilitate this bond cleavage, leading to the formation of an arylnaphthyl-metal species. This reactivity opens up avenues for the use of 2-Naphthalenecarbonitrile, 8-bromo- in the synthesis of more complex molecular architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Naphthalenecarbonitrile, 8-bromo- can be envisioned through the reaction of the ligand with suitable metal precursors. The choice of metal and reaction conditions would determine the final structure and reactivity of the complex.

Main Group Element Complexes

While the coordination chemistry of nitriles with main group elements is known, specific research on the synthesis and characterization of main group element complexes involving 2-Naphthalenecarbonitrile, 8-bromo- is not extensively documented in the scientific literature. In principle, Lewis acidic main group halides or organometallic compounds could interact with the nitrile nitrogen. Furthermore, some main group metals are known to mediate C-H and C-F bond activation, suggesting that C-Br activation with appropriate main group reagents could also be a possibility. nih.gov

Transition Metal Complexes

The synthesis of transition metal complexes with 2-Naphthalenecarbonitrile, 8-bromo- is anticipated to be more common. Typical synthetic methods would involve the reaction of the ligand with a transition metal salt or a pre-formed metal complex with labile ligands, such as acetonitrile (B52724) or phosphine (B1218219) ligands. nih.govmdpi.com The resulting complexes could be mononuclear, with the ligand coordinated through the nitrile group, or potentially polynuclear, with the nitrile or the bromo-naphthyl moiety acting as a bridging ligand.

Characterization of such complexes would rely on a combination of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To observe the shift in the ν(CN) stretching frequency upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths and angles.

Catalytic Applications of Derived Metal Complexes

While specific catalytic applications for metal complexes derived from 2-Naphthalenecarbonitrile, 8-bromo- have not been widely reported, the bifunctional nature of the ligand suggests several potential uses in catalysis.

Complexes that can activate the C-Br bond could be effective catalysts for cross-coupling reactions, such as Suzuki-Miyaura or Kumada-Corriu couplings, which are powerful methods for forming new carbon-carbon bonds. rsc.orgresearchgate.net In such a scenario, the nitrile group could serve to stabilize the catalytic species or influence its reactivity and selectivity.

Homogeneous Catalysis

There is no available research on the use of 2-Naphthalenecarbonitrile, 8-bromo- as a ligand in homogeneous catalysis, including its influence on the reactivity of cross-coupling reactions.

Photocatalysis and Electrocatalysis

No studies have been found that investigate or report on the application of 2-Naphthalenecarbonitrile, 8-bromo- in either photocatalysis or electrocatalysis.

Derivatization and Applications in Functional Materials Research

Synthesis of Polymeric and Supramolecular Architectures

The presence of both a bromo and a cyano group on the naphthalene (B1677914) scaffold of 8-bromo-2-naphthalenecarbonitrile provides orthogonal handles for a variety of polymerization and self-assembly strategies. These functional groups allow for its incorporation into diverse and complex macromolecular structures.

Building Block for π-Conjugated Systems

The naphthalene core of 8-bromo-2-naphthalenecarbonitrile is an inherent π-conjugated system. This feature is fundamental to its use as a monomer in the synthesis of π-conjugated polymers. The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the extension of the π-system by linking the naphthalene unit with other aromatic or unsaturated moieties. The nitrile group, being electron-withdrawing, modulates the electronic properties of the resulting polymer, influencing its HOMO-LUMO energy gap and, consequently, its optical and electronic characteristics.

For instance, the palladium-catalyzed Suzuki coupling of the bromo-functionalized naphthalene with arylboronic acids can lead to the formation of well-defined alternating copolymers. The specific properties of these polymers can be fine-tuned by the choice of the comonomer.

Table 1: Potential Cross-Coupling Reactions for Polymerization of 8-Bromo-2-naphthalenecarbonitrile

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Resulting Linkage |

| Suzuki Coupling | 8-Bromo-2-naphthalenecarbonitrile | Arylboronic acid | Pd catalyst, base | Aryl-Naphthalene |

| Stille Coupling | 8-Bromo-2-naphthalenecarbonitrile | Organostannane | Pd catalyst | Aryl-Naphthalene |

| Sonogashira Coupling | 8-Bromo-2-naphthalenecarbonitrile | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-Naphthalene |

| Heck Coupling | 8-Bromo-2-naphthalenecarbonitrile | Alkene | Pd catalyst, base | Alkenyl-Naphthalene |

Incorporation into Coordination Polymers and Metal-Organic Frameworks

While the nitrile group itself can coordinate to metal centers, it is often more synthetically advantageous to convert it into a more robust coordinating group, such as a carboxylate or a nitrogen-containing heterocycle. For example, hydrolysis of the nitrile group to a carboxylic acid would yield 8-bromonaphthalene-2-carboxylic acid. This bifunctional linker, possessing both a bromo and a carboxylate group, can then be utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). sci-hub.se

In this scenario, the carboxylate group would coordinate to metal ions or clusters, forming the nodes of the framework, while the naphthalene unit acts as the organic linker. The bromo-functionality could either be retained to influence the framework's properties or be used for post-synthetic modification, allowing for the introduction of additional functionalities within the pores of the MOF. The use of different metal ions and reaction conditions can lead to a variety of network topologies and dimensionalities, from 1D chains to 3D frameworks. sci-hub.sefrontiersin.orgnih.govrsc.org The inherent porosity and high surface area of MOFs make them promising materials for gas storage, separation, and catalysis.

Optoelectronic Materials Based on Naphthalenecarbonitrile Derivatives

Naphthalene-based materials are of significant interest in the field of optoelectronics due to their inherent photophysical properties. The derivatization of the naphthalene core allows for the precise tuning of these properties, making them suitable for a range of applications.

Design Principles for Tunable Photophysical Properties

The photophysical properties of materials derived from 8-bromo-2-naphthalenecarbonitrile are governed by the interplay of the naphthalene π-system and the electronic nature of its substituents. The design principles for tuning these properties revolve around several key strategies:

Extension of π-Conjugation: As mentioned earlier, extending the π-conjugated system through cross-coupling reactions at the bromo position typically leads to a red-shift in both the absorption and emission spectra. This is due to a decrease in the HOMO-LUMO energy gap.

Introduction of Donor-Acceptor Moieties: The nitrile group acts as a moderate electron acceptor. By introducing strong electron-donating groups at the 8-position (via substitution of the bromine), a donor-acceptor (D-A) type structure can be created. This intramolecular charge transfer character can significantly enhance fluorescence quantum yields and lead to solvatochromism, where the emission color changes with the polarity of the solvent.

Modification of the Nitrile Group: The nitrile group can be converted into other functional groups, such as amides or heterocycles, which can further modulate the electronic landscape of the molecule and introduce new photophysical phenomena like aggregation-induced emission (AIE).

Table 2: Predicted Photophysical Effects of Derivatization

| Derivative | Modification | Expected Change in Photophysical Properties |

| 8-Aryl-2-naphthalenecarbonitrile | Suzuki coupling at the 8-position | Red-shift in absorption and emission, potential for enhanced quantum yield |

| 8-(Dialkylamino)-2-naphthalenecarbonitrile | Nucleophilic substitution of bromine | Strong intramolecular charge transfer, solvatochromism |

| 8-Bromo-2-(tetrazol-5-yl)naphthalene | Cycloaddition to the nitrile group | Altered emission properties, potential for AIE |

Applications in Organic Light-Emitting Diodes (OLEDs) (theoretical framework)